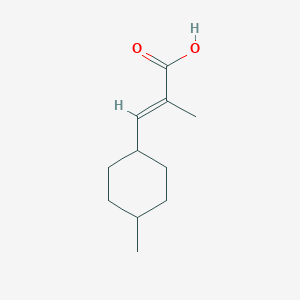
2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is also known by its IUPAC name, (E)-2-methyl-3-(4-methylcyclohexyl)acrylic acid . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a propenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield the desired compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring or the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted cyclohexyl compounds.
Scientific Research Applications
2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid:
(E)-3-(4-methoxyphenyl)prop-2-enoic acid: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a propenoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H18O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13)/b9-7+ |
InChI Key |
WSSJKFVCHRSVEI-VQHVLOKHSA-N |
Isomeric SMILES |
CC1CCC(CC1)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1CCC(CC1)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


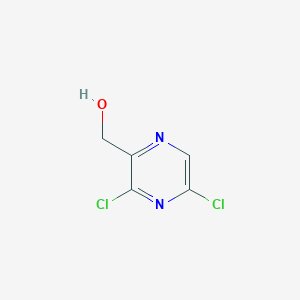
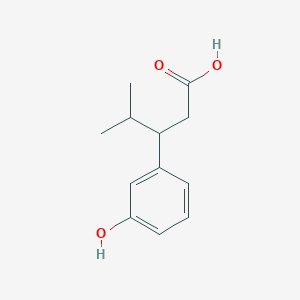
![methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
![Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718519.png)
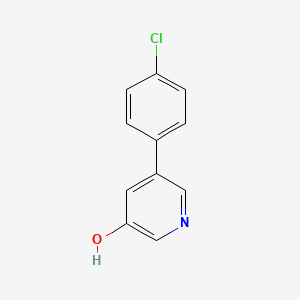
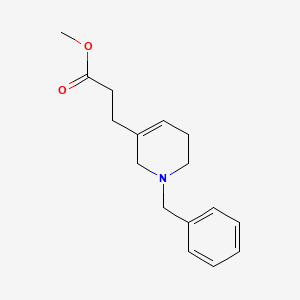
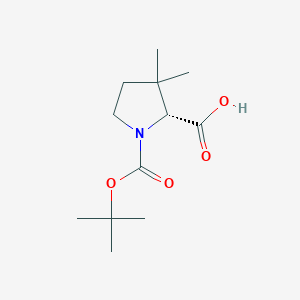
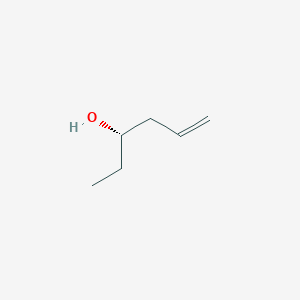

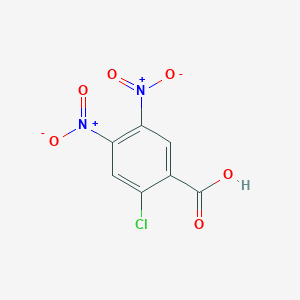
![8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11718555.png)
![[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11718574.png)

![2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid](/img/structure/B11718589.png)
